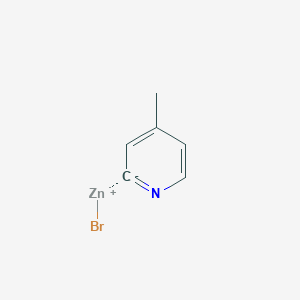

4-Methyl-2-pyridylzinc bromide

Vue d'ensemble

Description

4-Methyl-2-pyridylzinc bromide is an organometallic compound with the chemical formula C6H7BrZn . It appears as a colorless to light yellow solid .

Synthesis Analysis

The synthesis of 4-Methyl-2-pyridylzinc bromide usually involves the following steps :- Then, the generated 4-methyl-2-pyridylmethane is reacted with zinc powder and an appropriate amount of bromide to generate 4-Methyl-2-pyridylzinc bromide .

Molecular Structure Analysis

The molecular formula of 4-Methyl-2-pyridylzinc bromide is C6H6BrNZn . The molar mass is 237.41 .Chemical Reactions Analysis

4-Methyl-2-pyridylzinc bromide can be used as a reagent in organic synthesis, especially in the synthesis of alcohol and ether compounds . It is also an important organometallic reagent and has a wide range of applications in the field of coordination chemistry and organometallic chemistry .Physical And Chemical Properties Analysis

4-Methyl-2-pyridylzinc bromide is soluble in some organic solvents, such as chloroform, ether, and benzene . It has a density of 0.985g/mL at 25°C . The melting point is greater than 100°C .Applications De Recherche Scientifique

- Cross-Coupling Reactions : 4-Methyl-2-pyridylzinc bromide serves as a valuable reagent in palladium-catalyzed cross-coupling reactions. It can participate in Suzuki-Miyaura, Negishi, and Stille couplings, enabling the synthesis of diverse organic compounds .

- Functional Group Transformations : Researchers use this compound to introduce pyridyl moieties into complex molecules, facilitating the construction of novel structures .

- Pyridine Derivatives : 4-Methyl-2-pyridylzinc bromide acts as a versatile building block for the synthesis of various pyridine derivatives. These compounds find applications in medicinal chemistry, materials science, and agrochemicals .

- Ligand Design : Scientists utilize this compound to create ligands for coordination chemistry. These ligands play a crucial role in designing catalysts, sensors, and molecular assemblies .

- Surface Modification : Researchers explore its use in modifying surfaces, such as functionalizing nanoparticles or modifying electrode materials for improved performance .

- Drug Discovery : 4-Methyl-2-pyridylzinc bromide contributes to the synthesis of bioactive molecules. Researchers incorporate pyridyl groups into drug candidates, aiming for enhanced pharmacological properties .

- Metal-Organic Frameworks (MOFs) : This compound can serve as a linker in the construction of MOFs. MOFs find applications in gas storage, separation, and catalysis .

- Fluorescent Labeling : Researchers use 4-Methyl-2-pyridylzinc bromide to introduce fluorescent tags into molecules. These labeled compounds help visualize biological processes and study cellular interactions .

Catalysis

Organic Synthesis

Materials Science

Medicinal Chemistry

Coordination Chemistry

Fluorescent Probes

Safety and Hazards

4-Methyl-2-pyridylzinc bromide is relatively stable under normal conditions of use, but appropriate safety measures still need to be taken . It reacts violently with water and may form explosive peroxides . It is harmful if swallowed and irritating to eyes and skin . It is recommended to avoid contact with skin, eyes, and respiratory tract, and to use personal protective equipment .

Mécanisme D'action

Target of Action

4-Methyl-2-pyridylzinc bromide is an organometallic compound Organometallic compounds like this are often used as reagents in organic synthesis .

Mode of Action

As a general characteristic of organometallic compounds, it may interact with its targets through the zinc atom, which can form bonds with organic groups and facilitate various chemical reactions .

Biochemical Pathways

It’s known that organometallic compounds like this are often involved in the synthesis of alcohol and ether compounds .

Pharmacokinetics

As a general rule, the pharmacokinetics of organometallic compounds can be complex and depend on factors such as the nature of the metal, the organic groups attached to it, and the specific conditions of exposure .

Result of Action

As a reagent in organic synthesis, its primary effect would be the facilitation of chemical reactions leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of 4-Methyl-2-pyridylzinc bromide can be influenced by various environmental factors. For instance, it’s known that this compound is highly flammable and reacts violently with water . Therefore, it should be stored in a cool, dry place, away from fire and oxygen . Its density is 0.985 g/mL at 25 °C .

Propriétés

IUPAC Name |

bromozinc(1+);4-methyl-2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKVNRHSNXUCHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=NC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-pyridylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

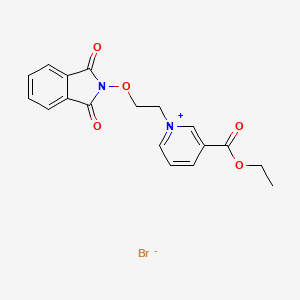

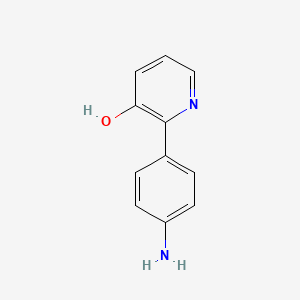

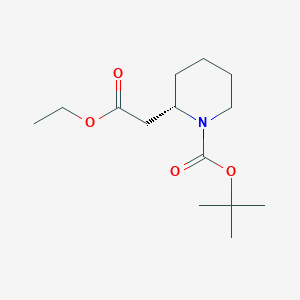

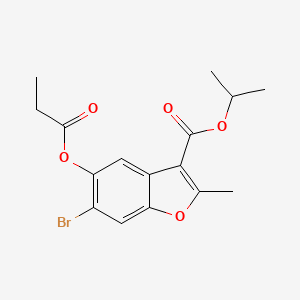

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3258745.png)